molecular formula C12H10F6O2 B1336260 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid CAS No. 289686-70-0

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid

Cat. No.: B1336260
CAS No.: 289686-70-0
M. Wt: 300.2 g/mol
InChI Key: ORLKRFYFNMCQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl groups contribute to its high stability and reactivity, making it a subject of interest in pharmaceutical and agrochemical research .

Biochemical Analysis

Biochemical Properties

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of aryl-amido-cyclohexane derivatives and as an NK-1 receptor antagonist . This compound interacts with various enzymes and proteins, including those involved in the synthesis of aryl-amido-cyclohexane derivatives. The nature of these interactions often involves binding to specific active sites on the enzymes, thereby influencing their activity and the overall biochemical pathway.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites . Additionally, this compound can alter gene expression patterns, thereby impacting cellular functions and processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the expression of genes involved in various cellular processes, ultimately affecting cell function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, including alterations in metabolic pathways and cellular toxicity. These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key enzymes in these pathways, leading to changes in the levels of metabolites and overall metabolic balance. Its interactions with metabolic enzymes are crucial for understanding its role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for various cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization signals ensure that the compound reaches its site of action within the cell, where it can exert its biochemical effects. Understanding its subcellular distribution is essential for elucidating its mechanism of action and overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of reagents such as trifluoromethylsilane or sodium trifluoroacetate under specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical synthesis techniques. The process may involve multiple steps, including the preparation of intermediates and their subsequent conversion into the final product. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)acetophenone
  • 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives

Uniqueness

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is unique due to its specific structural configuration, which imparts distinct chemical properties. The presence of two trifluoromethyl groups on the phenyl ring significantly enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F6O2/c1-10(2,9(19)20)6-3-7(11(13,14)15)5-8(4-6)12(16,17)18/h3-5H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLKRFYFNMCQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431524
Record name 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289686-70-0
Record name 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-(3,5-bis-trifluoromethyl-phenyl)-2-methyl-propionic acid, methyl ester (intermediate 69-184 mg) and potassium hydroxide (131 mg) in MeOH (2.5 mL) was heated to reflux for 1 hour, then it was allowed to cool to r.t. and acidified to pH=3 with 10% hydrochloric acid solution and extracted with AcOEt (2×10 mL). The combined organic extracts were dried and concentrated in vacuo to a residue which was purified by flash chromatography (CH/AcOEt from 8:2 to 6:4) to give the title compound (141 mg) as a white solid.
Quantity
126.5 (± 57.5) mg
Type
reactant
Reaction Step One
[Compound]
Name
intermediate
Quantity
126.5 (± 57.5) mg
Type
reactant
Reaction Step One
Quantity
131 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Lithium hydroxide monohydrate (2.13 g, 50.6 mmol) was added to a suspension of methyl α,α-dimethyl-3,5-bis(trifluoromethyl)benzeneacetate (Description 9, 5.3 g, 16.88 mmol) in methanol (60 mL), water (20 mL) and tetrahydrofuran (20 mL) and the mixture was degassed and stirred at room temperature for 3 days. The solvent was evaporated under reduced pressure and the residue was suspended in hydrochloric acid (1M). The mixture was extracted with ethyl acetate and the combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure to give the title compound as a colorless solid (5.05 g, 100%). 1H NMR (400 MHz, CDCl3) δ 7.84 (2H, s), 7.80 (1H, s), and 1.68 (6H, s).
Name
Lithium hydroxide monohydrate
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods III

Procedure details

A 185 ml stainless steel autoclave was charged under argon with 25 ml of dichloromethane, 22.30 ml (0.25 mol) of trifluoromethane sulfonic acid and 0.45 ml (25 mmol) of water. The autoclave was sealed and pressurized with 30 bar of carbon monoxide. Then under stirring a solution of 14.13 g (50 mmol) of 2-(3,5-bis-trifluoromethyl-phenyl)-propan-2-ol in 35 ml of dichloromethane was added with a pump within 50 min at 20° C. and the reaction mixture was stirred for additional 2 h. Thereafter the autoclave was vented and the biphasic reaction mixture was treated in an ice bath with a solution of 13.2 g of sodium hydroxide in 130 ml of water. The organic phase was removed and the aqueous phase was washed with dichloromethane. After filtration, 35 ml of 36.5% hydrochloric acid solution were added to the aqueous phase under stirring at 8-12° C. The resulting suspension was extracted twice with dicloromethane and, after drying with sodium sulfate, the organic phase was evaporated and the solid residue dried at room temperature and 10 mbar vacuum. 14.98 g of 2-(3,5-bis-trifluoromethylphenyl)-2-methyl-propionic acid were isolated as light brown crystals with m.p. 105.5-107° C. and 99.0% purity according to HPLC analysis.
[Compound]
Name
stainless steel
Quantity
185 mL
Type
reactant
Reaction Step One
Quantity
22.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.13 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
13.2 g
Type
reactant
Reaction Step Four
Name
Quantity
130 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
Reactant of Route 4
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
Reactant of Route 5
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
Reactant of Route 6
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.